molecular formula C10H10N2O2 B093266 4-(Acryloylamino)benzamide CAS No. 17090-31-2

4-(Acryloylamino)benzamide

Cat. No. B093266
CAS RN: 17090-31-2
M. Wt: 190.2 g/mol
InChI Key: XNZARJWTVPTCFX-UHFFFAOYSA-N
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Description

4-(Acryloylamino)benzamide, also known as N-(4-Acryloylphenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been extensively studied for its potential use in various fields, including biomedical research, material science, and organic chemistry. In

Mechanism Of Action

The mechanism of action of 4-(Acryloylamino)benzamide is not well understood. However, some studies suggest that this compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.

Biochemical And Physiological Effects

Studies have shown that 4-(Acryloylamino)benzamide exhibits some biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(Acryloylamino)benzamide in lab experiments is its versatility. This compound can be used in a wide range of applications, including the synthesis of organic compounds and the preparation of functionalized nanoparticles. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with.
However, there are also some limitations associated with the use of 4-(Acryloylamino)benzamide in lab experiments. For instance, its mechanism of action is not well understood, which makes it difficult to predict its behavior in biological systems. Additionally, this compound may exhibit some toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions that can be explored in the research of 4-(Acryloylamino)benzamide. Some of these directions include:
1. Further investigation of the mechanism of action of this compound, which may lead to the development of new applications.
2. Exploration of the potential use of 4-(Acryloylamino)benzamide in the treatment of various diseases, including cancer and inflammatory diseases.
3. Development of new methods for the synthesis and purification of this compound, which may improve its efficiency and yield.
4. Investigation of the toxicity of 4-(Acryloylamino)benzamide, which may help to determine its safety for use in various applications.
Conclusion
In conclusion, 4-(Acryloylamino)benzamide is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new applications for this compound and contribute to the advancement of various scientific fields.

Scientific Research Applications

4-(Acryloylamino)benzamide has been widely used in scientific research due to its diverse applications. For instance, it has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and hydrogels. Additionally, this compound has been used in the preparation of functionalized nanoparticles for drug delivery.

properties

CAS RN

17090-31-2

Product Name

4-(Acryloylamino)benzamide

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

4-(prop-2-enoylamino)benzamide

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13)

InChI Key

XNZARJWTVPTCFX-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N

Other CAS RN

17090-31-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Aminobenzamide (29 mmol) and triethylamine (33 mmol) were dissolved in dimethylformamide (100 mL) and acryloyl chloride (33 mmol) was dropped thereinto under ice-cooling. After the completion of the addition, the resultant mixture was stirred at room temperature for 2 hours. After filtering off the precipitate, the solvent was distilled off. Then the solid matter thus obtained was recrystallized from a solvent mixture of water with methanol to give 4-acrylamidobenzamide at a yield of 60%.
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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